molecular formula C5H4ClN5 B13491167 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine

2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13491167
M. Wt: 169.57 g/mol
InChI Key: PTAIBNCEJZHSRY-UHFFFAOYSA-N
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Description

2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate, can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic methodologies. Continuous flow processes have been developed to meet the demand for large-scale production. These processes utilize in situ monochloramine synthesis and process-friendly bases like potassium tert-butoxide (KOt-Bu) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activity and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication.

Comparison with Similar Compounds

2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H4ClN5/c6-5-9-3(7)4-8-1-2-11(4)10-5/h1-2H,(H2,7,9,10)

InChI Key

PTAIBNCEJZHSRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=NC(=N2)Cl)N

Origin of Product

United States

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